molecular formula C19H25IN4O4S B2795213 N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide CAS No. 1052545-90-0

N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide

Cat. No. B2795213
CAS RN: 1052545-90-0
M. Wt: 532.4
InChI Key: VPGGRGJFWPPNTI-JEBHESKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups, including an amide group (N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide), a sulfonyl group ([(4-nitrophenyl)sulfonyl]), and an aromatic ring (3,5-dimethylphenyl). These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an aromatic ring suggests that the compound could have a planar region, while the other functional groups could add complexity to the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could participate in hydrolysis reactions, and the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an aromatic ring could contribute to its stability, and the polar functional groups could influence its solubility in different solvents .

Scientific Research Applications

Chemical Transformations and Syntheses

  • Synthesis of Pyrrolnitrin Analogues

    A study by Filacchioni et al. (1978) described the synthesis of pyrrolnitrin analogues using a reaction between N-(4-nitrophenacyl)-3,5-dimethylaniline and ethyl acetoacetate, which resulted in compounds including 3-carbethoxy-1-(3,5-dimethylphenyl)-2-methyl-4-(4-nitrophenyl)pyrrole and others (Filacchioni et al., 1978).

  • Novel Nonproteinogenic Amino Acids Synthesis

    Monteiro et al. (2010) presented methods for synthesizing N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives from serine, threonine, and phenylserine derivatives, which are non-natural amino acids incorporating both an N-ethyl and an α,β-dehydro moiety (Monteiro, Kołomańska, & Suárez, 2010).

Molecular Structures and Properties

  • Molecular Structure Analysis

    Wu et al. (2005) determined the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and its variants, providing insights into the molecular geometry and hydrogen bonding (Wu et al., 2005).

  • Synthesis and Formation of Vic-Dioxime Complexes

    Canpolat and Kaya (2005) synthesized compounds like N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and studied their mononuclear complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II), revealing their molecular structures and properties (Canpolat & Kaya, 2005).

Applications in Material Science

  • Development of Novel Heterocyclic Disperse Dyes

    Iyun et al. (2015) synthesized ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and similar compounds for creating new monoazo disperse dyes, assessing their dyeing performance on polyester fabrics (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

  • Polyimides from Aromatic Diamines

    Liaw and Liaw (1997) used compounds like 3,3′,5,5′-tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone, a structurally similar compound, for synthesizing polyimides with various aromatic tetracarboxylic dianhydrides, exploring their mechanical properties and thermal stability (Liaw & Liaw, 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action could involve interacting with biological molecules in the body.

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-methyl-N-[2-[(4-nitrophenyl)sulfonylamino]ethyl]ethanimidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S.HI/c1-14-11-15(2)13-17(12-14)21-16(3)22(4)10-9-20-28(26,27)19-7-5-18(6-8-19)23(24)25;/h5-8,11-13,20H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGGRGJFWPPNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C(C)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25IN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide

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